molecular formula C14H14ClNO B1329081 3-Chloro-4-(2-ethylphenoxy)aniline CAS No. 946775-36-6

3-Chloro-4-(2-ethylphenoxy)aniline

Cat. No. B1329081
M. Wt: 247.72 g/mol
InChI Key: OKWUVSMEYJVUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-4-(2-ethylphenoxy)aniline” is a chemical compound used in proteomics research . It has the molecular formula C14H14ClNO and a molecular weight of 247.72 .


Physical And Chemical Properties Analysis

“3-Chloro-4-(2-ethylphenoxy)aniline” is a powder . It has a molecular weight of 247.72 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : A study by Wen Zi-qiang (2007) highlights the synthesis of a derivative of 3-Chloro-4-(2-ethylphenoxy)aniline, using a high-pressure hydrolysis and reduction reaction followed by an addition reaction. This synthesis process is noted for its high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).

  • Practical Synthesis Approach : Zhang Qingwen (2011) developed a practical process for synthesizing a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, through condensation and reduction, achieving an 82% yield. This method is characterized by its use of inexpensive materials and robustness, suggesting potential for industrial production (Zhang Qingwen, 2011).

Applications in Agriculture and Environmental Science

  • Insecticide Synthesis : Wen Zi-qiang (2008) described the use of a similar compound in synthesizing the insecticide Novaluron, with an overall yield of 68.9%. This involves a series of reactions including acylation and addition reactions, highlighting the compound's role in agricultural chemistry (Wen Zi-qiang, 2008).

  • Adsorption Studies for Environmental Cleanup : A 2017 study by P. Słomkiewicz et al. examined the adsorption of chloro derivatives of aniline, including compounds similar to 3-Chloro-4-(2-ethylphenoxy)aniline, on halloysite adsorbents for removing toxic compounds from wastewater. This research is significant for environmental remediation (P. Słomkiewicz et al., 2017).

Applications in Material Science

  • Catalysis in Chemical Reactions : Research by Shengxiao Zhang et al. (2009) on Fe3O4 magnetic nanoparticles used for the catalytic oxidation of aniline compounds demonstrates the potential of 3-Chloro-4-(2-ethylphenoxy)aniline in enhancing chemical reactions, particularly in the field of material science (Shengxiao Zhang et al., 2009).

  • Corrosion Inhibition : A study by D. Daoud et al. (2014) explored the use of aniline derivatives as corrosion inhibitors, which could include derivatives of 3-Chloro-4-(2-ethylphenoxy)aniline. These compounds showed efficiency in protecting metals, indicating their utility in industrial applications (D. Daoud et al., 2014).

  • Embryonic Development Studies : T. Abe et al. (2001) utilized aniline derivatives in assays to investigate the effects of chemicals on embryonic development. This indicates the potential application of 3-Chloro-4-(2-ethylphenoxy)aniline in developmental biology and toxicology (T. Abe et al., 2001).

Safety And Hazards

Safety precautions for handling “3-Chloro-4-(2-ethylphenoxy)aniline” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, keep away from heat/sparks/open flames/hot surfaces, and avoid spraying on an open flame or other ignition source .

Future Directions

“3-Chloro-4-(2-ethylphenoxy)aniline” is a versatile chemical compound with promising applications in scientific research, including pharmaceuticals, materials science, and organic synthesis.

Relevant Papers

While specific papers on “3-Chloro-4-(2-ethylphenoxy)aniline” are not available, research on aniline derivatives and their synthesis, characterization, and application as sensors is available .

properties

IUPAC Name

3-chloro-4-(2-ethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(16)9-12(14)15/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWUVSMEYJVUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(2-ethylphenoxy)aniline

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